molecular formula C20H20ClN3O3S B2963495 4-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897479-96-8

4-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2963495
CAS No.: 897479-96-8
M. Wt: 417.91
InChI Key: OVRUJWVHFQNKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both benzothiazole and piperazine moieties in its structure makes it a significant compound for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves a multi-step process. One common method includes the reaction of 4-chloro-1,3-benzothiazole with 1-(3,4-dimethoxybenzoyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole stands out due to its unique combination of benzothiazole and piperazine moieties, which confer a broad spectrum of biological activities. Its specific substitution pattern also enhances its pharmacological potential compared to other similar compounds .

Properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-26-15-7-6-13(12-16(15)27-2)19(25)23-8-10-24(11-9-23)20-22-18-14(21)4-3-5-17(18)28-20/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRUJWVHFQNKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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